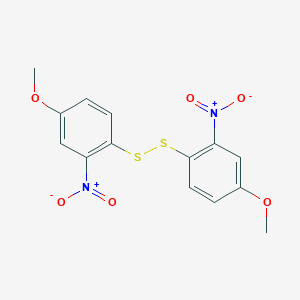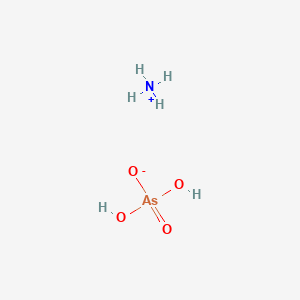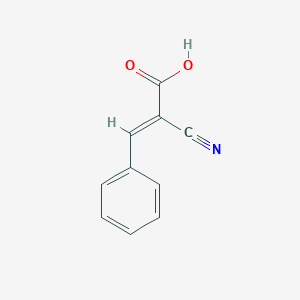
alpha-Cyanocinnamic acid
概要
説明
Alpha-Cyanocinnamic acid is a compound that plays a significant role in various scientific applications, particularly in mass spectrometry, where it serves as a matrix for facilitating the ionization of proteins and peptides. This compound is known for its ability to reduce matrix adducts, enhancing peptide ionization and improving the detection of low-concentration samples in matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry (Zhu & Papayannopoulos, 2003).
Synthesis Analysis
The synthesis of alpha-Cyanocinnamic acid derivatives has been explored as a means to inhibit farnesyltransferase, suggesting a nonpeptidic and non-sulfhydryl approach to the inhibition of protein farnesylation. These compounds demonstrate a competitive inhibition with respect to the Ras protein, indicating their potential in biochemical applications (Poradosu et al., 1999).
Molecular Structure Analysis
A detailed structural investigation of (E)-methyl-α-cyanocinnamate, a derivative of alpha-Cyanocinnamic acid, revealed its crystal and molecular structure, providing insights into the electronic structure of alpha, beta-dehydroamino acid derivatives and related compounds. This structural analysis contributes to the understanding of the compound's reactivity and interactions (Busetti et al., 1990).
Chemical Reactions and Properties
Alpha-Cyanocinnamic acid is pivotal in the development of matrices for MALDI MS, offering enhanced performance in protein digest analysis. The introduction of derivatives like 4-chloro-alpha-cyanocinnamic acid has shown to improve analytical performance by increasing peptide detection and sequence coverage, demonstrating the compound's versatile chemical properties (Towers et al., 2010).
Physical Properties Analysis
The physical properties of alpha-Cyanocinnamic acid and its derivatives, such as crystal structure and glass transition temperature, have been studied to understand their stability and behavior in different conditions. For example, polymers derived from alpha-Cyanocinnamic acid show varying glass transition temperatures, indicating their amorphous nature and potential for applications in nonlinear optical materials (Stenger-Smith et al., 1991).
Chemical Properties Analysis
The chemical reactivity of alpha-Cyanocinnamic acid has been harnessed for selective detection in mass spectrometry. For instance, it has been re-explored as a reactive matrix for the selective and sensitive analysis of glutathione (GSH), demonstrating its utility in biological sample analysis and highlighting its specific chemical interactions (Guo et al., 2021).
科学的研究の応用
Enhancement of Mass Spectrometry Analysis : alpha-Cyanocinnamic acid is primarily used as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. It's been shown to significantly improve the ionization of analytes, particularly peptides, compared to other matrices (Jaskolla et al., 2009). This matrix has also been used for the sequencing analysis of oligodeoxynucleotides, suggesting its broad applicability in genomics research (Qing-Jin Yan et al., 1997).
Improved Detection of Phosphorylated Peptides : Phosphorylated peptides are crucial in understanding protein function and signaling pathways. alpha-Cyanocinnamic acid, when used with alternative matrices like 2',4',6'-trihydroxyacetophenone, enhances the detection of these peptides in proteolytic digests, aiding in more detailed proteomic studies (Xiaofeng Yang et al., 2004).
Vibrational Analysis : The compound has also been studied for its vibrational properties using Raman spectroscopy, which is essential for understanding its interaction with analytes and its stability under various conditions (E. Mojica et al., 2015).
High Sensitivity in Metabolite Mapping : alpha-Cyanocinnamic acid has been used in Imaging Matrix Assisted Laser Desorption Ionization Mass Spectrometry to analyze the distribution of metabolites within plant tissues, highlighting its role in metabolomics and plant biology research (M. Burrell et al., 2007).
Development of Monocarboxylate Transporter Inhibitors : In medicinal chemistry, derivatives of alpha-Cyanocinnamic acid have been developed as potent inhibitors of monocarboxylate transporter 1, which are explored for their potential as anticancer agents (Shirisha Gurrapu et al., 2015).
Detection of Cyanocobalamin in Foodstuffs : It's also used in a modified form (4-Chloro-α-cyanocinnamic acid) as a matrix for the detection of cyanocobalamin (Vitamin B12) in food samples, demonstrating its utility in food science and nutrition (C. Calvano et al., 2016).
Investigation of Molecular Structures : The molecular structure of compounds related to alpha-Cyanocinnamic acid has been determined to understand their electronic and structural properties, which are crucial in designing more efficient matrices and related compounds (V. Busetti et al., 1990).
Study of Synthetic Serine Proteinase Inhibitors : It's been used in the synthesis of compounds to test inhibitory activity against enzymes, contributing to biochemistry and pharmaceutical research (B. Voigt et al., 1983).
Photodimerization Dynamics : alpha-Cyanocinnamic acid has been studied for its ultrafast photodimerization dynamics, which is significant in understanding its behavior in laser desorption/ionization processes (T. Hoyer et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-cyano-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQMGQIHYISOP-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyanocinnamic acid | |
CAS RN |
1011-92-3 | |
| Record name | alpha-Cyanocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyano-3-phenylacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



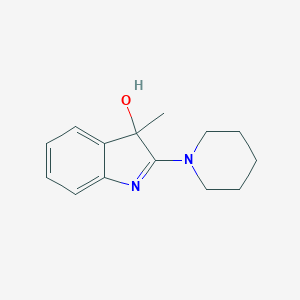
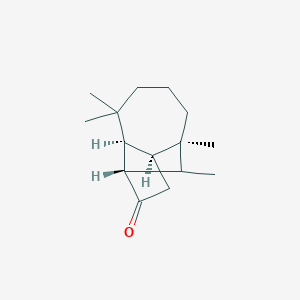
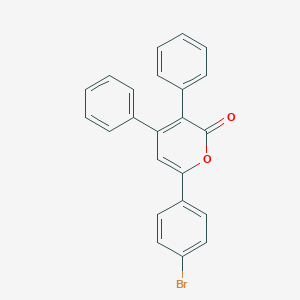
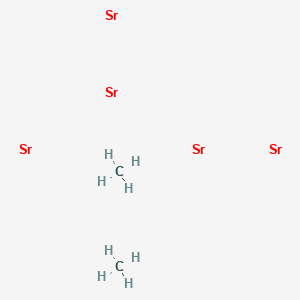
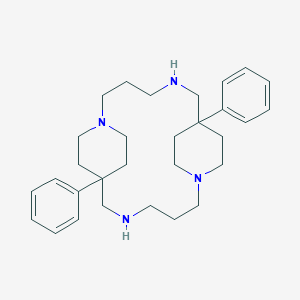
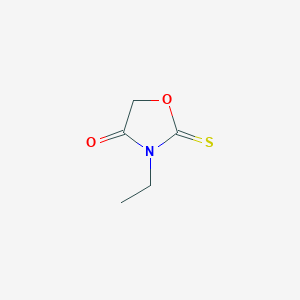
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
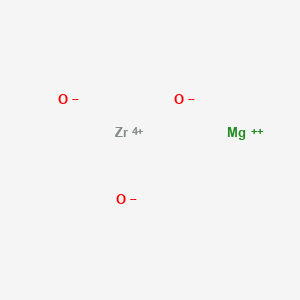
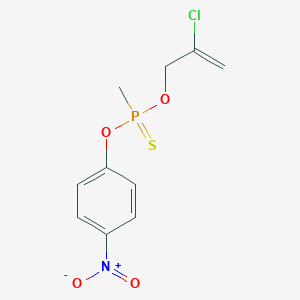
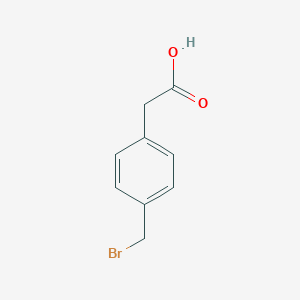
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)
